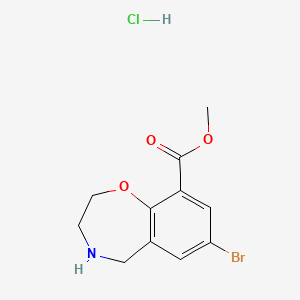![molecular formula C24H22N4O3S B2570711 5-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-7-(3-methoxyphenyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one CAS No. 953962-13-5](/img/structure/B2570711.png)
5-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-7-(3-methoxyphenyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 5-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-7-(3-methoxyphenyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one is a synthetic organic molecule, combining elements of quinoline, thiazole, and pyridazine structures. This combination results in a complex framework potentially useful in various scientific domains, including medicinal chemistry and material sciences.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of 5-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-7-(3-methoxyphenyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one typically involves multi-step synthesis, starting with the formation of the thiazolo[4,5-d]pyridazinone core.
Reaction conditions often include the use of specific catalysts and solvents like dichloromethane, ethanol, or dimethyl sulfoxide, under controlled temperatures and pH levels to ensure proper formation and yield of the compound.
Industrial Production Methods
While detailed industrial production methods for this exact compound are not widely documented, similar compounds often utilize batch processing in chemical reactors. These reactors allow for precise control over temperature, pressure, and mixing, ensuring consistent quality and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxyphenyl and quinoline moieties.
Reduction: : Potential reduction sites include the carbonyl groups in the thiazole and pyridazinone rings.
Substitution: : Electrophilic and nucleophilic substitution reactions can occur, especially on the quinoline ring and methoxyphenyl group.
Common Reagents and Conditions
Reagents like potassium permanganate (KMnO₄) for oxidation, and lithium aluminium hydride (LiAlH₄) for reduction, are commonly used. Solvents like acetonitrile or tetrahydrofuran provide optimal environments for these reactions.
Major Products
Oxidation may yield quinolone derivatives, while reduction can produce alcohols or amines. Substitution reactions typically result in various substituted derivatives, depending on the reactants used.
Aplicaciones Científicas De Investigación
Chemistry
The compound is studied for its potential as a building block in synthesizing more complex molecules due to its multifaceted structure.
Biology
Potential biological activities such as antimicrobial, anticancer, and enzyme inhibition are explored, leveraging the compound’s unique structural features.
Medicine
Investigated for its potential therapeutic properties, possibly acting as a drug candidate for diseases that require multi-target approaches.
Industry
Possible applications include material sciences for developing novel materials with specific electronic, optical, or mechanical properties.
Mecanismo De Acción
Molecular Targets and Pathways
While specific molecular targets are under investigation, similar compounds interact with enzymes or receptors by binding to active sites, thereby inhibiting or modulating biological pathways.
Comparación Con Compuestos Similares
Uniqueness
The combination of quinoline, thiazole, and pyridazine sets this compound apart, providing a versatile scaffold with potential for diverse modifications.
Similar Compounds
Compounds such as thiazolopyridazines and quinolinones share structural elements but differ in functionality and applications. The unique methoxyphenyl substitution further differentiates this molecule from its analogs.
Propiedades
IUPAC Name |
5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-7-(3-methoxyphenyl)-2-methyl-[1,3]thiazolo[4,5-d]pyridazin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O3S/c1-15-25-22-23(32-15)21(17-8-5-10-18(13-17)31-2)26-28(24(22)30)14-20(29)27-12-6-9-16-7-3-4-11-19(16)27/h3-5,7-8,10-11,13H,6,9,12,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAJXLMVFMVYPCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C(=NN(C2=O)CC(=O)N3CCCC4=CC=CC=C43)C5=CC(=CC=C5)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(2Z)-2-[(Z)-4-chlorobenzoyl]-3-(methylsulfanyl)-3-{[(pyridin-3-yl)methyl]amino}prop-2-enenitrile](/img/structure/B2570628.png)
![(2Z)-2-{4-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethyl]-1,3-thiazol-2-yl}-3-[5-nitro-2-(pyridin-2-ylsulfanyl)phenyl]prop-2-enenitrile](/img/structure/B2570629.png)
![2-bromo-5-methoxy-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzamide](/img/structure/B2570630.png)

![N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1-(p-tolyl)methanesulfonamide](/img/structure/B2570634.png)

![(Z)-1-ethyl-N-(6-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1H-pyrazole-3-carboxamide](/img/structure/B2570636.png)


![3-tert-butyl-1-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]urea](/img/structure/B2570641.png)

![N-[Cyano-(2-methoxyphenyl)methyl]-3-methoxythiophene-2-carboxamide](/img/structure/B2570644.png)
![(Z)-N-(4-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1H-indole-3-carboxamide](/img/structure/B2570648.png)

